Methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate
Overview
Description
Methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate is an organic compound belonging to the pyridine family It is characterized by the presence of a bromine atom at the 5th position, a hydroxyl group at the 6th position, a methyl group at the 2nd position, and a carboxylate ester group at the 3rd position of the pyridine ring
Mechanism of Action
Target of Action
Similar compounds like 3-hydroxy-2-methylpyridinecarboxylate are known to interact with enzymes such as 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme belongs to the family of oxidoreductases, which are involved in redox reactions .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s known that 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, a related compound, participates in vitamin b6 metabolism .
Result of Action
Similar compounds have been used as raw materials to prepare other compounds and have been involved in the synthesis of biaryls through a one-pot tandem borylation/suzuki-miyaura cross-coupling reaction .
Action Environment
It’s known that the compound is a solid and should be stored at 2-8°c .
Biochemical Analysis
Biochemical Properties
Methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. One notable interaction is with the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which catalyzes the oxidation of 3-hydroxy-2-methylpyridine-5-carboxylate . This interaction is essential for the metabolism of vitamin B6, highlighting the compound’s importance in biochemical pathways. Additionally, the hydroxyl and carboxylate groups of this compound enable it to form hydrogen bonds with various proteins, influencing their structure and function.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways by modulating the activity of key enzymes involved in these pathways. For example, the compound can inhibit or activate specific kinases, leading to changes in gene expression and cellular metabolism . These effects are crucial for understanding how cells respond to external stimuli and maintain homeostasis. Furthermore, this compound has been observed to impact cell proliferation and apoptosis, making it a potential candidate for cancer research.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it has been shown to inhibit the activity of certain oxidoreductases by binding to their active sites and preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it may induce toxic effects, including oxidative stress and cellular damage. These dosage-dependent effects are critical for determining the compound’s therapeutic window and potential side effects in clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the metabolism of vitamin B6. The compound interacts with enzymes such as 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which catalyzes the oxidation of 3-hydroxy-2-methylpyridine-5-carboxylate . This interaction is essential for the conversion of vitamin B6 into its active forms, highlighting the compound’s role in maintaining cellular metabolism. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in various biochemical pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s uptake into cells and its distribution to various cellular compartments . The compound’s localization and accumulation within cells can affect its activity and function, influencing cellular processes such as signaling and metabolism.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism Additionally, its presence in the nucleus can affect gene expression by interacting with transcription factors and other regulatory proteins
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate typically involves the bromination of 2-methylpyridine-3-carboxylate followed by hydroxylation. One common method includes:
Bromination: The starting material, 2-methylpyridine-3-carboxylate, is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the 5th position.
Hydroxylation: The brominated intermediate is then subjected to hydroxylation using a hydroxylating agent such as hydrogen peroxide or a peracid. The reaction is typically conducted under acidic or basic conditions to achieve the desired hydroxylation at the 6th position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced at the bromine or carboxylate ester groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 5th position can be substituted with various nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl 5-bromo-6-hydroxy-2
Properties
IUPAC Name |
methyl 5-bromo-2-methyl-6-oxo-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-4-5(8(12)13-2)3-6(9)7(11)10-4/h3H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHZFYHTOKBMHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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